(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-3,4,5-TMP, is an organic compound with a wide range of applications in scientific research. It is a derivative of the phenylpropene family, which is a type of aromatic hydrocarbon. 2E-3,4,5-TMP is a colorless, crystalline solid with a molecular weight of 336.4 g/mol and a melting point of about 108°C. It is soluble in most organic solvents and is relatively stable under normal conditions.
Scientific Research Applications
Materials Science and Organic Chemistry
One of the significant areas of application for compounds structurally related to "(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" involves materials science, particularly in the development of organic light-emitting diodes (OLEDs) and thermoelectric materials. For instance, BODIPY-based materials, closely related in structure to the compound , have been highlighted for their potential in OLED applications due to their tunable properties and ability to emit light across a broad spectrum, including near-infrared (NIR) regions (Squeo & Pasini, 2020). Similarly, poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been explored for their promising thermoelectric properties, demonstrating the potential for energy conversion applications (Yue & Jingkun Xu, 2012).
Environmental Studies
In environmental studies, the degradation and transformation processes of organochlorine compounds, which share some structural similarities with "this compound", have been extensively reviewed. These studies focus on understanding the impact of such compounds on aquatic environments, evaluating their toxicity, bioaccumulation potential, and natural attenuation processes. For instance, the natural attenuation of chlorinated ethenes in hyporheic zones has been examined to understand the biogeochemical processes that contribute to the reduction or elimination of these contaminants in surface water bodies (Weatherill et al., 2018).
Biogeochemical Processes
The biogeochemical cycling of compounds related to "this compound" within the environment, particularly in relation to the degradation and transformation of organochlorine compounds, has been a subject of research. Studies have assessed the impact of these compounds on the aquatic environment, focusing on chlorophenols and their moderate to high persistence, depending on environmental conditions, and their effects on mammalian and aquatic life (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
MD2-IN-1 primarily targets the Myeloid Differentiation protein 2 (MD2) . MD2 is a protein associated with the Toll-like Receptor 4 (TLR4), playing a crucial role in innate immune response to bacterial lipopolysaccharide (LPS) .
Mode of Action
MD2-IN-1 acts as an inhibitor of MD2, binding to the hydrophobic pocket of MD2 . The binding affinity (KD) of MD2-IN-1 for the recombinant human MD2 (rhMD2) is 189 μM . This interaction blocks the LPS-induced activation of TLR4/MD2-downstream proinflammatory MAPK/NF-kB signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by MD2-IN-1 is the TLR4/MD2 signaling pathway . By inhibiting MD2, MD2-IN-1 prevents the activation of this pathway by LPS, thereby suppressing the downstream proinflammatory MAPK/NF-kB signaling pathways .
Pharmacokinetics
It is soluble in dmso and ethanol , which may influence its bioavailability and distribution.
Result of Action
The inhibition of MD2 by MD2-IN-1 results in the suppression of the proinflammatory response typically induced by LPS. This is achieved by blocking the activation of the MAPK/NF-kB signaling pathways , which play a key role in the expression of proinflammatory cytokines.
properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRYELHPFTZTI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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